BIG ET-1 (1-38) (HUMAN)

Pharmacokinetics Plasma Stability In Vivo Metabolism

Select Big ET-1 (1-38) (human) for its irreplaceable role as the physiological endothelin-1 precursor. This 38-AA peptide demonstrates a 7.4-fold longer plasma half-life than C-terminal fragments, a 5-fold higher potency than porcine 1-39 in contractility assays, and unique renal conversion dynamics essential for nephrology research. Substituting ET-1 (1-21) or the 22-38 fragment will compromise enzymatic conversion fidelity and in vivo stability. As the only substrate that faithfully replicates ECE-dependent cleavage at Trp21-Val22, it is mandatory for phosphoramidon inhibitor studies and translational human tissue assays. Standard research quantities are available with comprehensive analytical documentation.

Molecular Formula C189H282N48O56S5
Molecular Weight 4282.87
CAS No. 120796-97-6
Cat. No. B1149595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIG ET-1 (1-38) (HUMAN)
CAS120796-97-6
Molecular FormulaC189H282N48O56S5
Molecular Weight4282.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big ET-1 (1-38) (Human) (CAS: 120796-97-6) – A Key Endothelin-1 Precursor Peptide for Cardiovascular and Renal Research


Big ET-1 (1-38) (human), a 38-amino acid peptide derived from residues 53-90 of the preproendothelin precursor, serves as the immediate and biologically essential precursor to the potent vasoconstrictor endothelin-1 (ET-1, 1-21) [1]. In vivo, it undergoes a highly specific enzymatic cleavage, primarily by endothelin-converting enzyme (ECE), at the Trp21-Val22 bond to yield the active mature peptide [1]. This compound is characterized by its long plasma half-life relative to its active metabolite and its distinct pharmacological profile, which includes pronounced pressor effects and tissue-specific conversion dynamics [2]. Its unique position in the endothelin biosynthesis cascade makes it an indispensable tool for studying the secretory activity, processing, and physiological roles of the endothelin system in both healthy and disease states [3].

Critical Distinctions of Big ET-1 (1-38) (Human) Versus Common Analogs and Precursor Fragments


Substituting Big ET-1 (1-38) (human) with its active metabolite, ET-1 (1-21), or other related precursors such as the porcine isoform Big ET-1 (1-39) or the C-terminal fragment Big ET-1 (22-38) will lead to fundamentally different and often misleading experimental outcomes. Big ET-1 (1-38) possesses a uniquely extended plasma half-life and tissue-specific conversion profile that is distinct from both the more rapidly cleared ET-1 (1-21) and the fragment Big ET-1 (22-38) [1]. Furthermore, its biological activity in various functional assays is not uniform; it is equipotent to ET-1 in certain tissues but not others, and its potency is significantly greater than that of the porcine 1-39 analog [2]. The data below provide quantitative evidence that this specific 38-amino acid human sequence offers a unique combination of stability, convertibility, and receptor interaction that cannot be replicated by any single alternative, making it the definitive probe for studying the ET-1 secretory pathway and its functional consequences.

Quantitative Differentiation Evidence: Comparative Data for Big ET-1 (1-38) (Human) (CAS: 120796-97-6)


Superior Plasma Stability Compared to Mature ET-1 and C-Terminal Fragment

In a comparative study of human volunteers, the plasma half-life of Big ET-1 (1-38) is substantially longer than that of its active metabolite ET-1 and its C-terminal fragment Big ET-1 (22-38). This extended stability is a key differentiator for in vivo applications, allowing for more robust and sustained investigation of the ET-1 system [1].

Pharmacokinetics Plasma Stability In Vivo Metabolism

Distinct Vasoconstrictor Potency Compared to Porcine Big ET-1 (1-39) Isoform

The contractile potency of human Big ET-1 (1-38) differs markedly from that of the closely related porcine Big ET-1 (1-39) analog. In a standardized isolated tissue assay, the human 1-38 sequence demonstrated significantly greater potency, highlighting the critical importance of species-specific sequence for accurate functional studies [1].

Vascular Pharmacology Contractility Species Specificity

Selective Potency Advantage Over Big ET-2 in Human Arterial Tissue

In human vascular tissue, Big ET-1 (1-38) exhibits a pronounced and selective potency advantage over the related isoform Big ET-2 (1-38) in arterial preparations. This differential activity is not observed in venous tissue, indicating a tissue-specific selectivity that is crucial for designing experiments targeting specific vascular beds [1].

Receptor Pharmacology Vasoconstriction Tissue Specificity

Lower but Detectable Receptor Binding Affinity Distinguishes from ET-1

While Big ET-1 (1-38) is primarily a precursor, it does exhibit direct, albeit lower, affinity for endothelin receptors compared to the mature ET-1 peptide. This measurable binding distinguishes it from inactive fragments and is a key parameter for understanding its direct versus conversion-dependent biological effects [1].

Receptor Binding Pharmacodynamics Ligand Interaction

Differential Regional Clearance and Organ-Specific Conversion Profile

The metabolic fate of Big ET-1 (1-38) is characterized by its distinct regional clearance profile, which is fundamentally different from that of the C-terminal fragment Big ET-1 (22-38). This specificity includes the unique observation of ET-1 production from Big ET-1 (1-38) within the renal vasculature, a finding critical for renal physiology research [1].

Organ Perfusion Metabolism Physiological Modeling

High-Value Research Applications for Big ET-1 (1-38) (Human) Driven by Empirical Evidence


Quantifying Endothelin System Secretory Activity In Vivo

The 7.4-fold longer plasma half-life of Big ET-1 (1-38) compared to its C-terminal fragment and its greater stability relative to ET-1 (1-21) make it the superior biomarker for assessing the secretory activity of the endothelin system [1]. Researchers developing ELISA kits or conducting in vivo pharmacokinetic studies should select Big ET-1 (1-38) over ET-1 or other fragments for accurate and sustained measurements.

Investigating Human-Specific Cardiovascular Pharmacology

The 5-fold higher potency of human Big ET-1 (1-38) versus the porcine 1-39 analog in functional contractility assays necessitates the use of the species-matched human peptide for studies with translational relevance [1]. This is particularly critical for research on human vascular tissues or in humanized animal models, where data generated with non-human analogs may be misleading.

Mechanistic Studies of Renal Physiology and Diabetic Nephropathy

The unique finding that Big ET-1 (1-38) undergoes renal conversion to produce ET-1, coupled with the enhanced vasoconstrictor responses observed in diabetic kidneys, designates this peptide as a critical tool for nephrology research [1] [2]. Studies aiming to elucidate the role of chymase and ECE in renal disease or to screen for new therapeutic inhibitors should use Big ET-1 (1-38) to accurately model the physiological substrate.

Characterizing Endothelin-Converting Enzyme (ECE) Activity and Inhibition

The well-defined conversion pathway of Big ET-1 (1-38) to ET-1 (1-21) by ECE, and its distinct sensitivity to inhibitors like phosphoramidon in different vascular beds (e.g., artery vs. vein), makes it the definitive substrate for enzymology studies [1]. Researchers characterizing novel ECE inhibitors or investigating tissue-specific enzyme activity will find that Big ET-1 (1-38) is the only substrate that faithfully replicates the physiological conversion process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIG ET-1 (1-38) (HUMAN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.